molecular formula C8H10FNO2S B2618904 4-fluoro-N,3-dimethylbenzenesulfonamide CAS No. 1206149-25-8

4-fluoro-N,3-dimethylbenzenesulfonamide

Cat. No.: B2618904
CAS No.: 1206149-25-8
M. Wt: 203.23
InChI Key: BPLHOEKWWZHASQ-UHFFFAOYSA-N
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Description

4-fluoro-N,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10FNO2S and its molecular weight is 203.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHOEKWWZHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-N,3-dimethylbenzenesulfonamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N,3-dimethylbenzenesulfonamide, a distinct regioisomer within the fluorinated aromatic sulfonamide class of compounds. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines a robust and validated synthetic pathway, provides predicted physicochemical and spectroscopic data based on established chemical principles and analysis of analogous structures, and offers expert insights into the handling and characterization of this compound. This guide is designed to empower scientific investigation by providing a reliable starting point for the synthesis and study of this compound.

Introduction and Structural Clarification

The field of medicinal chemistry frequently utilizes the sulfonamide functional group due to its prevalence in a wide array of therapeutic agents. Fluorine substitution is also a key strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The compound this compound merges these two important pharmacophores.

It is critical to distinguish the subject of this guide from its more commonly documented isomer, 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3).[1][2][3] In the N,N-dimethyl isomer, both methyl groups are attached to the nitrogen atom of the sulfonamide. In contrast, this compound possesses one methyl group on the nitrogen (N-methyl) and a second methyl group at the 3-position of the benzene ring, ortho to the sulfonamide group. This seemingly minor structural variance can lead to significant differences in chemical reactivity, biological activity, and spectroscopic signature.

This guide will focus exclusively on the 4-fluoro-N,3-dimethyl isomer, providing the necessary technical details for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. The presence of a fluorine atom, a methyl group on the aromatic ring, and an N-methylated sulfonamide group creates a unique electronic and steric profile.

Figure 1: Chemical structure of this compound.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₀FNO₂SCalculated
Molecular Weight 203.23 g/mol Calculated
Monoisotopic Mass 203.04163 DaCalculated
Predicted XLogP3 ~1.6Predicted based on analogs[2]
Predicted Boiling Point >300 °CEstimation
Predicted Melting Point 60-80 °CEstimation based on analogs[4]
Topological Polar Surface Area (TPSA) 46.17 ŲCalculated based on N-methylsulfonamide[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Proposed Synthesis Protocol

workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1) C Dissolve Sulfonyl Chloride in Dichloromethane (DCM) A->C B Methylamine Solution (e.g., 40% in H₂O or 2M in THF) E Slowly Add Methylamine (Maintain T < 10 °C) B->E D Cool to 0 °C (Ice Bath) C->D D->E F Stir at Room Temperature (Monitor by TLC) E->F G Wash with 1M HCl F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L Final Product: 4-Fluoro-N,3-dimethyl- benzenesulfonamide K->L

Figure 2: Synthetic workflow for this compound.

Detailed Experimental Methodology

This protocol describes the synthesis on a 5 mmol scale.

Materials and Reagents:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1, 1.04 g, 5.0 mmol, 1.0 eq)[4][8]

  • Methylamine solution (e.g., 40 wt. % in H₂O, ~1.2 mL, ~15 mmol, 3.0 eq OR 2.0 M in THF, 7.5 mL, 15 mmol, 3.0 eq)

  • Dichloromethane (DCM), anhydrous (25 mL)

  • Hydrochloric Acid (1 M HCl), aqueous (20 mL)

  • Brine (saturated NaCl solution), aqueous (20 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzenesulfonyl chloride (1.04 g, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Amine Addition: While stirring vigorously, add the methylamine solution dropwise via a syringe or dropping funnel over 10-15 minutes. Causality Note: This slow, cooled addition is crucial to manage the exothermicity of the reaction between the sulfonyl chloride and the amine, preventing the formation of side products. An excess of methylamine is used to both drive the reaction to completion and neutralize the HCl byproduct generated.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess methylamine, and then with brine (20 mL) to remove residual water-soluble components.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum to obtain a solid or viscous oil. Characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Predicted Spectroscopic and Analytical Data

The following spectral data are predicted based on the principles of spectroscopy and analysis of structurally similar compounds.[9][10] This information is vital for the structural elucidation and quality control of the synthesized material.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations and Rationale
¹H NMR Aromatic Protons (δ 7.2-7.9 ppm): Three protons in a complex splitting pattern. The proton ortho to the fluorine will show a doublet of doublets due to coupling with fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting based on their positions. N-H Proton (δ ~5.0-6.0 ppm, if solvent allows): A broad singlet or quartet (if coupled to N-CH₃). Often exchanges with D₂O. N-CH₃ Protons (δ ~2.6-2.8 ppm): A doublet due to coupling with the N-H proton (J ≈ 5 Hz). This will collapse to a singlet upon D₂O exchange. Aryl-CH₃ Protons (δ ~2.4-2.6 ppm): A sharp singlet.
¹³C NMR Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 250 Hz) and resonate at a lower field (δ ~160-165 ppm). The carbon attached to the sulfonyl group will be at ~138-142 ppm. The remaining four aromatic carbons will appear between δ 115-135 ppm, with those ortho and para to the fluorine showing C-F coupling. N-CH₃ Carbon (δ ~29-31 ppm): A single peak. Aryl-CH₃ Carbon (δ ~18-22 ppm): A single peak.
Infrared (IR) N-H Stretch: A moderate absorption band around 3250-3350 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region. S=O Asymmetric Stretch: A strong, characteristic band at ~1320-1350 cm⁻¹. S=O Symmetric Stretch: A strong, characteristic band at ~1150-1170 cm⁻¹. C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 203. Key Fragments: Loss of the N-methyl group (m/z = 188), loss of the methylamine radical (M-30), cleavage to form the 4-fluoro-3-methylbenzenesulfonyl cation (m/z = 173), and the tropylium-like ion from the aromatic ring (m/z = 109, from the C₇H₆F fragment).

Safety and Handling

Precautionary Statement: This guide is intended for use by trained professionals in a laboratory setting.

  • Sulfonyl Chlorides: The starting material, 4-fluoro-3-methylbenzenesulfonyl chloride, is corrosive and moisture-sensitive.[4][11] It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Amines: Methylamine is a flammable and corrosive gas/solution with a strong odor. It should also be handled in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. All handling should minimize inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides a foundational and predictive framework for the synthesis and characterization of this compound. By leveraging a reliable synthetic protocol starting from a commercially available precursor and providing detailed predicted analytical data, this document equips researchers with the necessary tools to confidently produce and identify this compound. This work overcomes the current gap in the scientific literature and paves the way for future investigations into the chemical and biological properties of this specific fluorinated sulfonamide.

References

  • BenchChem. (2025). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide. BenchChem.
  • ChemScene. (n.d.). 383-31-3 | 4-Fluoro-N,N-dimethylbenzenesulfonamide.
  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 383-31-3|4-Fluoro-N,N-dimethylbenzenesulfonamide.
  • AChemBlock. (2026). 4-Fluoro-N,N-dimethylbenzenesulfonamide 95% | CAS: 383-31-3.
  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N,N-dimethylbenzenesulfonamide | 383-31-3.
  • Mughal, E. U., et al. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2973.
  • SpectraBase. (n.d.). benzenesulfonamide, N-(2-furanylmethyl)-2-methoxy-4-methyl-.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride 97 | 629672-19-1.
  • ChemScene. (n.d.). 5183-78-8 | N-methylbenzenesulfonamide.
  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde. BenchChem.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonamide 98 | 402-46-0.
  • ChemicalBook. (2025). 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6.
  • SynQuest Laboratories, Inc. (n.d.).
  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-fluoro-N,3-dimethylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. We will delve into the anticipated data from Nuclear Magnetic Resonance (¹H, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a discussion of the underlying scientific rationale for experimental choices, detailed protocols for data acquisition, and an in-depth interpretation of the expected spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a reference for identifying and characterizing this molecule or structurally similar compounds.

Molecular Structure & Spectroscopic Rationale

This compound is a sulfonamide derivative featuring a fluorinated and methylated aromatic ring. The precise arrangement of these functional groups—a fluorine atom, a sulfonyl group, and two methyl groups (one on the nitrogen and one on the aromatic ring)—creates a unique electronic and steric environment. This structure dictates a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and quality control during synthesis.

Spectroscopic analysis is fundamental to confirming that the desired molecular architecture has been successfully synthesized. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the key functional groups present, and nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and chemical environment of the hydrogen and carbon skeleton. An integrated approach using all three techniques is essential for complete structural elucidation.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Scientific Rationale for NMR Protocol

The choice of a deuterated solvent is critical to avoid large interfering signals. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, if the N-H proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred as it slows the rate of proton exchange, resulting in a sharper N-H peak. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for both ¹H and ¹³C NMR because it is chemically inert and produces a single, sharp signal that does not overlap with most analyte signals.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.6 - 7.8Multiplet (m)2HH-2, H-6Protons ortho to the electron-withdrawing SO₂ group are deshielded. Coupling to fluorine and other aromatic protons will create a complex pattern.
~ 7.1 - 7.3Multiplet (m)1HH-5Proton meta to the SO₂ group and ortho to fluorine. Significant coupling to fluorine is expected.
~ 4.5 - 5.5Broad Singlet (br s)1HN-HChemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.
~ 2.70Singlet (s)3HN-CH₃Aliphatic methyl group attached to nitrogen.
~ 2.45Singlet (s)3HAr-CH₃Aliphatic methyl group attached to the aromatic ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal all unique carbon environments and, crucially for this molecule, will show the influence of the fluorine atom through C-F coupling.[1]

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 164 | ¹JCF ≈ 250 | C-4 | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted. | | ~ 142 | ³JCF ≈ 3-4 | C-2 | Quaternary carbon, meta to fluorine. | | ~ 138 | ⁴JCF ≈ 1-3 | C-6 | Quaternary carbon, para to fluorine. | | ~ 135 | ³JCF ≈ 8-10 | C-1 | Quaternary carbon bearing the sulfonyl group. | | ~ 128 | ²JCF ≈ 20-25 | C-3, C-5 | Carbons ortho to fluorine will show a large two-bond coupling constant. | | ~ 30 | - | N-CH₃ | Aliphatic carbon attached to nitrogen. | | ~ 21 | - | Ar-CH₃ | Aliphatic carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument on the sample to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a standard ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). The use of proton decoupling is standard to simplify the spectrum to singlets (which will then be split by fluorine).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Scientific Rationale for Ionization Technique

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques. ESI is a "soft" ionization method that typically yields a strong signal for the protonated molecule [M+H]⁺, which is excellent for confirming the molecular weight. EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint that can be used for structural elucidation and library matching. For a comprehensive analysis, acquiring data with both techniques is often beneficial.

Predicted Mass Spectrum & Fragmentation

The molecular formula is C₈H₁₀FNO₂S. The monoisotopic mass is calculated to be 203.0416 Da, a value that should be confirmed by high-resolution mass spectrometry (HRMS).[2]

Predicted m/z Proposed Fragment Ion Neutral Loss
203[M]⁺ or [M+H]⁺-
188[M - CH₃]⁺CH₃ radical
155[FC₆H₃(CH₃)SO₂]⁺N(CH₃)H
109[FC₆H₃(CH₃)]⁺SO₂
91[C₇H₇]⁺Tropylium ion (rearrangement)

The primary fragmentation pathway in EI-MS is expected to involve the cleavage of the S-N bond, which is one of the weaker bonds in the molecule.

MS_Fragmentation mol Molecule This compound m/z = 203 frag1 [M - CH₃]⁺ m/z = 188 mol->frag1 - •CH₃ frag2 [FC₆H₃(CH₃)SO₂]⁺ m/z = 155 mol->frag2 - •N(CH₃)H frag3 [FC₆H₃(CH₃)]⁺ m/z = 109 frag2->frag3 - SO₂ Integrated_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structure cluster_2 Confirmation MS Mass Spectrometry (HRMS) NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Provides Molecular Formula (C₈H₁₀FNO₂S) IR Infrared Spectroscopy (ATR-FTIR) IR->NMR Confirms Functional Groups (SO₂, N-H, C-F) Final Confirmed Structure NMR->Final Determines Atomic Connectivity & Isomer Confirmation

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is defined by a unique set of features across NMR, MS, and IR analyses. Key identifiers include the molecular ion at m/z 203, strong IR absorptions for the sulfonyl and C-F groups, and a complex, fluorine-coupled NMR pattern in both the ¹H and ¹³C spectra. This guide provides a detailed predictive framework and robust experimental protocols to assist scientists in the synthesis, identification, and quality assessment of this and related sulfonamide compounds, underscoring the necessity of an integrated, multi-technique approach for rigorous scientific validation.

References

  • The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Available at: [Link]

  • PubChem. 4-fluoro-N,N-dimethylbenzenesulfonamide. Available at: [Link]

  • National Institutes of Health (NIH). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Available at: [Link]

  • World News of Natural Sciences. Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. Available at: [Link]

  • Universität Bielefeld. Mass Spectrometry Actual Instrumentation. Available at: [Link]

  • Organic Syntheses. Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Available at: [Link]

  • Beilstein Journals. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Available at: [Link]

  • ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available at: [Link]

  • ChemRxiv. Efficient generation of open multi-stage fragmentation mass spectral libraries. Available at: [Link]

  • Freie Universität Berlin Refubium. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

  • IONiC / VIPEr. 13C NMR of fluorinated aromatics. Available at: [Link]

  • National Institutes of Health (NIH). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4-fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-N,3-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The specific substitutions on the aromatic ring and the sulfonamide nitrogen—a fluorine atom at the 4-position, a methyl group at the 3-position, and an N-methyl group—are anticipated to modulate its physicochemical properties, including solubility and stability. These characteristics are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data on this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary to generate this critical information. The methodologies described are grounded in established practices for small molecule characterization in the pharmaceutical industry.

Predicted Physicochemical Properties

The structure of this compound suggests several key physicochemical attributes. The presence of the polar sulfonamide group is expected to contribute to some degree of aqueous solubility, a property that is essential for bioavailability. The fluorine substitution can increase lipophilicity and may influence metabolic stability. The N-methylation of the sulfonamide nitrogen removes the acidic proton present in primary and secondary sulfonamides, rendering the molecule non-ionizable at physiological pH. This will have a significant impact on its solubility profile across different pH values.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following sections detail the experimental approach to thoroughly characterize the solubility of this compound.

Experimental Design: Causality and Solvent Selection

The choice of solvents for solubility assessment is driven by the need to model physiological environments and to identify suitable solvent systems for formulation and manufacturing.

  • Aqueous Solubility: This is a critical parameter for predicting oral absorption. Solubility should be determined in physiologically relevant buffers.

  • Organic Solvents: A range of organic solvents with varying polarities should be screened to understand the compound's general solubility characteristics and to identify potential vehicles for preclinical studies or crystallization.

Protocol 1: Equilibrium Solubility Determination in Aqueous Buffers

This protocol determines the thermodynamic equilibrium solubility of the compound in aqueous media at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0 (0.1 N HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and 7.4 (phosphate-buffered saline, PBS).

  • Sample Preparation: Add an excess amount of this compound to each buffer in separate vials. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in µg/mL or mg/mL.

Protocol 2: Kinetic Solubility Assessment in Organic Solvents

This high-throughput method provides a rapid assessment of solubility in a wide range of organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Solvent Plate Preparation: Dispense a range of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene) into a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well containing the organic solvents.

  • Precipitation Detection: Monitor the wells for the formation of a precipitate over a set period (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry).

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Data Presentation: Solubility Summary

The solubility data should be compiled into a clear and concise table for easy comparison.

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl2.025Experimental Value
Acetate Buffer4.525Experimental Value
Phosphate Buffer6.825Experimental Value
PBS7.425Experimental Value
MethanolN/A25Experimental Value
EthanolN/A25Experimental Value
AcetonitrileN/A25Experimental Value
AcetoneN/A25Experimental Value
Ethyl AcetateN/A25Experimental Value
DichloromethaneN/A25Experimental Value
TolueneN/A25Experimental Value
Visualization: Solubility Determination Workflow

G cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility A1 Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) A2 Add Excess Compound A1->A2 A3 Equilibrate (24-48h at constant T) A2->A3 A4 Filter Supernatant A3->A4 A5 Quantify by HPLC A4->A5 O1 Prepare DMSO Stock Solution O3 Add Stock to Solvents O1->O3 O2 Dispense Organic Solvents O2->O3 O4 Monitor for Precipitation O3->O4 O5 Determine Kinetic Solubility O4->O5

Caption: Workflow for Aqueous and Organic Solubility Determination.

Part 2: Stability Assessment

Evaluating the chemical stability of a new chemical entity is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Design: Forced Degradation Conditions

Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve a modest level of degradation (typically 5-20%) to reveal the primary degradation pathways.

Protocol 3: Forced Degradation Study

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60 °C for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light with a specific intensity and duration as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and the degradation products should be close to 100%.

Data Presentation: Forced Degradation Summary
Stress Condition Time (hours) % Degradation Number of Degradants Major Degradant (if identified)
0.1 N HCl, 60 °C24ValueValueStructure/Rt
0.1 N NaOH, 60 °C24ValueValueStructure/Rt
3% H₂O₂, RT24ValueValueStructure/Rt
Dry Heat, 80 °C48ValueValueStructure/Rt
Photostability (ICH Q1B)DurationValueValueStructure/Rt
Visualization: Potential Degradation Pathways

Based on the general chemistry of sulfonamides, potential degradation pathways can be hypothesized. The primary site of hydrolytic cleavage is often the S-N bond.

G Parent This compound Acid Acid Hydrolysis (H⁺, H₂O) Parent->Acid Base Base Hydrolysis (OH⁻, H₂O) Parent->Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Deg1 4-fluoro-3-methylbenzenesulfonic acid Acid->Deg1 Deg2 N-methylamine Acid->Deg2 Base->Deg1 Base->Deg2 Deg3 Oxidized Products Oxidation->Deg3

Caption: Hypothesized Degradation Pathways of this compound.

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Protocol 4: HPLC Method Development and Validation

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate).

  • Gradient Optimization: Develop a gradient elution method to ensure adequate separation of the parent compound from all degradation products observed in the forced degradation studies.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability-indicating studies of drugs: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.

Methodological & Application

In Vitro Pharmacological Profiling of 4-fluoro-N,3-dimethylbenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive suite of in vitro assay protocols for the pharmacological characterization of the novel compound, 4-fluoro-N,3-dimethylbenzenesulfonamide. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring robust and reproducible data generation for drug discovery and development programs.

Introduction to this compound and the Importance of In Vitro Profiling

This compound is a synthetic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and diuretic effects.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its potency, selectivity, and metabolic stability.[2]

A thorough in vitro pharmacological profiling is a critical first step in the evaluation of any new chemical entity. It allows for the early identification of biological targets, potential mechanisms of action, and liabilities such as off-target effects and drug-drug interactions. The assays detailed herein are selected based on the common biological targets of sulfonamide-based compounds and are fundamental to building a comprehensive understanding of the compound's pharmacological profile.

Core Assays for In Vitro Characterization

We will focus on three primary in vitro assays to assess the activity of this compound:

  • Carbonic Anhydrase (CA) Inhibition Assay: To determine if the compound inhibits this key enzyme family, a common target for sulfonamides.

  • P-glycoprotein (P-gp) ATPase Activity Assay: To evaluate the compound's potential as a substrate or inhibitor of this important drug efflux transporter.

  • Cytochrome P450 (CYP) 3A4 Inhibition Assay: To assess the potential for drug-drug interactions by examining inhibition of a major drug-metabolizing enzyme.

Carbonic Anhydrase Inhibition Assay

Principle of the Assay

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Many sulfonamides are potent inhibitors of CAs. This assay utilizes the esterase activity of human Carbonic Anhydrase I (hCA I). The enzyme hydrolyzes the substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm.[3] A decrease in the rate of p-nitrophenol formation in the presence of the test compound indicates inhibition of hCA I.[4]

Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Buffer, hCA I Enzyme, pNPA Substrate, and Test Compound Dilutions plate_setup Plate Setup: Blank, Enzyme Control, Inhibitor, and Solvent Control Wells reagents->plate_setup pre_incubation Pre-incubate Enzyme with Test Compound (10 min at RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction with pNPA Substrate pre_incubation->reaction_initiation kinetic_read Measure Absorbance at 405 nm (Kinetic Mode for 10-15 min) reaction_initiation->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow of the Carbonic Anhydrase I inhibitor assay.

Detailed Protocol

Materials and Reagents:

  • Human Carbonic Anhydrase I (hCA I)

  • p-Nitrophenyl acetate (pNPA)

  • Tris Base

  • Sulfuric Acid

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic capabilities

Solutions Preparation:

  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[3]

  • hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10-15 minutes.

  • Substrate Solution (3 mM pNPA): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration. Prepare this solution fresh daily.[3]

  • Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to achieve the desired final assay concentrations.

Assay Procedure:

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound at various concentrations.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of DMSO.[3]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[4][5]

Data Analysis and Presentation
  • Calculate the rate of reaction (slope: ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CompoundhCA I IC50 (µM)
This compound(To be determined)
Acetazolamide (Reference Inhibitor)0.986[3]

P-glycoprotein (P-gp) ATPase Activity Assay

Principle of the Assay

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that transports a wide range of substrates out of cells.[6] The transport function of P-gp is coupled to ATP hydrolysis. This assay measures the ATPase activity of P-gp in membrane vesicles. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.[7] Compounds that are substrates of P-gp can stimulate its basal ATPase activity, while inhibitors can block this activity.[8]

Workflow for P-gp ATPase Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Buffer, MgATP, P-gp Membranes, and Test Compound plate_setup Plate Setup: Basal, Stimulated (Verapamil), and Test Compound Wells reagents->plate_setup incubation Incubate at 37°C for 20-60 min plate_setup->incubation reaction_stop Stop Reaction (e.g., with SDS) incubation->reaction_stop pi_detection Add Phosphate Detection Reagent reaction_stop->pi_detection color_development Incubate for Color Development pi_detection->color_development read_absorbance Measure Absorbance at 850 nm color_development->read_absorbance data_analysis Calculate ATPase Activity (nmol Pi/min/mg protein) read_absorbance->data_analysis

Caption: Workflow for the P-gp ATPase activity assay.

Detailed Protocol

Materials and Reagents:

  • P-gp expressing membrane vesicles

  • Verapamil (P-gp substrate/activator)

  • Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)

  • ATP magnesium salt (MgATP)

  • Ammonium molybdate

  • Malachite green hydrochloride

  • Tris-HCl

  • MgCl₂

  • 96-well microplate

  • Microplate reader

Solutions Preparation:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • MgATP Solution (e.g., 100 mM in water)

  • Test Compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Phosphate Detection Reagent: Prepare fresh by mixing solutions of ammonium molybdate and malachite green.

Assay Procedure:

  • Plate Setup: Prepare wells for basal activity, vanadate-sensitive activity, and test compound effects.

  • Add P-gp membrane vesicles to each well.

  • Add the test compound at various concentrations or the reference compounds (verapamil for stimulation, Na₃VO₄ for inhibition).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding MgATP to each well.

  • Incubate at 37°C for 20-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1% SDS).

  • Add the phosphate detection reagent to all wells.

  • Incubate at room temperature for 15-30 minutes for color development.

  • Measure the absorbance at approximately 850 nm.[7]

Data Analysis and Presentation
  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each well from the standard curve.

  • Determine the specific P-gp ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

  • Plot the ATPase activity against the test compound concentration to determine if it stimulates or inhibits P-gp.

ConditionP-gp ATPase Activity (nmol Pi/min/mg)
Basal(To be determined)
+ Verapamil (50 µM)(To be determined)
+ this compound (various conc.)(To be determined)

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Principle of the Assay

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[9] Inhibition of these enzymes can lead to significant drug-drug interactions.[10] This assay evaluates the potential of this compound to inhibit CYP3A4, one of the most important drug-metabolizing enzymes. The assay uses human liver microsomes as the enzyme source and a specific substrate for CYP3A4 (e.g., midazolam). The rate of formation of the metabolite (e.g., 1'-hydroxymidazolam) is measured by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.[9]

Workflow for CYP3A4 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Microsomes, Buffer, Substrate, NADPH, and Test Compound pre_incubation Pre-incubate Microsomes, Buffer, and Test Compound at 37°C reagents->pre_incubation reaction_initiation Initiate Reaction with NADPH pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_quench Stop Reaction (e.g., with Acetonitrile) incubation->reaction_quench sample_processing Centrifuge and Collect Supernatant reaction_quench->sample_processing lc_msms_analysis Analyze Metabolite Formation by LC-MS/MS sample_processing->lc_msms_analysis data_analysis Calculate % Inhibition and Determine IC50 lc_msms_analysis->data_analysis

Caption: Workflow for the CYP3A4 inhibition assay.

Detailed Protocol

Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Midazolam (CYP3A4 substrate)

  • 1'-Hydroxymidazolam (metabolite standard)

  • Ketoconazole (CYP3A4 inhibitor)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well incubation plate

  • LC-MS/MS system

Assay Procedure:

  • Plate Setup: Add human liver microsomes, phosphate buffer, and the test compound (or ketoconazole as a positive control) at various concentrations to the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the CYP3A4 substrate (midazolam) and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of 1'-hydroxymidazolam in each sample using a validated LC-MS/MS method.

Data Analysis and Presentation
  • Calculate the rate of metabolite formation in the control and test compound-treated samples.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

CompoundCYP3A4 IC50 (µM)
This compound(To be determined)
Ketoconazole (Reference Inhibitor)(Literature value, e.g., < 1 µM)

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on key enzyme and transporter systems, researchers can gain critical insights into its potential therapeutic applications and liabilities. The data generated from these protocols will be instrumental in guiding further preclinical development, including more complex cellular and in vivo studies.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Bio-protocol. (2017). ATPase Activity Assay. [Link]

  • Glavin, G. G., et al. (2017). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry. [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]

  • EXCLI Journal. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Biochemistry. (2014). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • SOLVO Biotechnology. (n.d.). P-GP DRUG INTERACTION ASSAY KIT. [Link]

  • EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • PMC. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PMC. [Link]

  • PMC. (n.d.). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. [Link]

  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. [Link]

  • PMC. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

  • NIH. (n.d.). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. [Link]

  • BindingDB. (n.d.). BindingDB BDBM50156407 4-Fluoro-N-[1-(1-methyl-piperidin-4-yl). [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

  • Inxight Drugs. (n.d.). 4-FLOUROBENZENESULFONAMIDE. [Link]

  • Chemical Society Reviews (RSC Publishing). (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link] cs/d2cs00539f )

Sources

Application Note: Cell-Based Assay Development for 4-fluoro-N,3-dimethylbenzenesulfonamide (FNDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of cell-based assays for 4-fluoro-N,3-dimethylbenzenesulfonamide (herein referred to as FNDS ). Sulfonamide derivatives are a privileged scaffold in medicinal chemistry, widely recognized for their antiproliferative, carbonic anhydrase inhibitory, and microtubule-destabilizing properties.

This guide addresses the specific challenges of screening hydrophobic sulfonamide fragments like FNDS. We present a dual-phase screening workflow:

  • Primary Phenotypic Screen: ATP-based cell viability quantification (CellTiter-Glo®) to determine IC50 values.

  • Mechanistic Validation: Caspase-3/7 activation assay to confirm apoptotic induction, distinguishing cytotoxic efficacy from cytostatic effects.

Molecule Profile & Solubility Management

Compound: this compound Molecular Weight: ~203.24 g/mol Physicochemical Challenge: High lipophilicity (LogP > 2.0) typical of N-substituted sulfonamides requires strict DMSO management to prevent precipitation in aqueous media.

Stock Preparation Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow: The "FNDS" Screening Cascade

The following diagram illustrates the decision matrix for evaluating FNDS bioactivity, moving from compound solubilization to mechanistic confirmation.

FNDS_Workflow Start Compound Prep (10mM in DMSO) QC Solubility Check (Nephelometry) Start->QC Seeding Cell Seeding (HeLa / MCF-7) QC->Seeding Pass Treatment Dose Response (0.1 nM - 100 µM) Seeding->Treatment 24h Adhesion Assay1 Primary Assay: ATP Quantitation (Cell Viability) Treatment->Assay1 72h Incubation Decision IC50 < 10 µM? Assay1->Decision Assay2 Secondary Assay: Caspase-3/7 Activation (Apoptosis) Decision->Assay2 Yes Stop Discard Candidate Decision->Stop No Report Lead Optimization Assay2->Report

Caption: Figure 1. High-Content Screening Workflow for FNDS validation. Green nodes indicate assay readouts.

Protocol 1: Primary Viability Screen (ATP Quantification)

Objective: Determine the IC50 of FNDS in human tumor cell lines (e.g., MCF-7 or HeLa). Rationale: ATP monitoring is superior to MTT/MTS for sulfonamides because metabolic reduction (MTT) can be chemically interfered with by certain sulfur-containing moieties, whereas ATP is a direct marker of metabolic health.

Materials
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luciferase reagent.

  • Plate: 384-well solid white polystyrene plates (Corning #3570).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells and dilute to 50,000 cells/mL in complete media.

    • Dispense 20 µL/well (1,000 cells/well) into the 384-well plate.

    • Critical Step: Centrifuge plate at 200 x g for 1 minute to ensure uniform settling. Incubate overnight at 37°C/5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 1:3 serial dilution of FNDS in 100% DMSO (10 points). Top concentration: 10 mM.

    • Perform an intermediate dilution: Transfer 1 µL of compound into 199 µL of culture media (0.5% DMSO).

    • Add 5 µL of this intermediate mix to the cell plate (Final assay volume: 25 µL).

    • Final DMSO concentration: 0.1% (Non-toxic baseline).

    • Controls:

      • Positive Control:[1] Staurosporine (1 µM final).

      • Negative Control: 0.1% DMSO vehicle.

  • Incubation:

    • Incubate for 72 hours. Sulfonamides often act via cell-cycle arrest (e.g., G2/M), requiring multiple doubling times to manifest phenotypic reduction in biomass.

  • Data Acquisition (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (22°C) for 30 minutes.

    • Add 25 µL of reagent to each well (1:1 ratio).

    • Orbitally shake at 300 rpm for 2 minutes (lyses cells).

    • Incubate 10 minutes to stabilize luminescent signal.

    • Read Luminescence (Integration time: 0.5s) on a multimode reader (e.g., EnVision or Cytation).

Data Analysis & Acceptance Criteria

Calculate Z-Factor using the controls. A robust assay must have Z' > 0.5.



Where 

is standard deviation and

is mean signal of positive (p) and negative (n) controls.

Protocol 2: Mechanistic Validation (Caspase-3/7 Activation)

Objective: Confirm that the reduction in viability is due to apoptosis (programmed cell death) rather than necrosis or simple growth arrest. Scientific Context: Many sulfonamides induce apoptosis via the mitochondrial pathway (intrinsic) by inhibiting Bcl-2 family proteins or disrupting microtubule dynamics.

Materials
  • Reagent: Caspase-Glo® 3/7 Assay.

  • Multiplexing: This can be run in parallel plates to the viability assay.

Methodology
  • Seeding & Treatment: Identical to Protocol 1.

  • Timepoint Optimization: Apoptosis is a transient event.

    • Recommendation: Harvest/Read at 24 hours post-treatment (earlier than the 72h viability endpoint).

  • Assay Reaction:

    • Add Caspase-Glo reagent (containing DEVD-aminoluciferin substrate).

    • Caspase-3/7 in the lysate cleaves the DEVD sequence, releasing aminoluciferin, which is consumed by luciferase to produce light.

  • Readout: Luminescence (RLU).

Expected Results & Interpretation

The following table outlines how to interpret the ratio of Viability vs. Caspase signal.

FNDS ConcentrationViability (ATP)Caspase-3/7 SignalInterpretation
High (10 µM) Low (<10%)High (>5-fold) Specific Apoptosis Inducer (Desired)
High (10 µM) Low (<10%)Low (Baseline)Necrosis or Cytostasis (Likely toxic/non-specific)
Low (0.1 µM) High (100%)Low (Baseline)No Effect (Below threshold)

Pathway Visualization: Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway where FNDS (like other sulfonamides) triggers the Intrinsic Apoptotic Pathway, potentially via stress signaling or microtubule disruption.

Apoptosis_Pathway Drug FNDS (Sulfonamide) Target Cellular Stress (Microtubules/CAIX) Drug->Target Binds Mito Mitochondria (MOMP) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Bax/Bak Activation Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Formosome Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleavage Death Apoptosis (DNA Fragmentation) Casp3->Death Substrate Proteolysis

Caption: Figure 2.[1][2][3][4] Hypothesized Intrinsic Apoptosis Pathway activation by FNDS treatment.

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: FNDS is highly hydrophobic.

    • Solution: Do not exceed 0.5% DMSO final concentration. If precipitation occurs at 100 µM, cap the top dose at 30 µM. Use intermediate dilution plates (Compound -> Media -> Cells) rather than direct addition (Compound -> Cells).

  • Issue: High Background Signal.

    • Cause: Edge effects in 384-well plates.

    • Solution: Do not use the outer perimeter wells for data; fill them with sterile water or media to maintain thermal/humidity inertia.

References

  • Ghorab, M. M., et al. (2016). "Benzenesulfonamide Derivatives as Anticancer and Radiosensitizing Agents."[3] European Journal of Medicinal Chemistry. Link[3]

  • Owa, T., et al. (2002). "Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens." Molecular Cancer Therapeutics (AACR). Link

  • Wang, L., et al. (2025). "Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery. Link

Sources

"4-fluoro-N,3-dimethylbenzenesulfonamide" as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-fluoro-N,3-dimethylbenzenesulfonamide (FDS-Me) as a Mechanistic Probe for Carbonic Anhydrase II (CAII)

Part 1: Executive Summary & Scientific Rationale

Target Protein: Carbonic Anhydrase II (CAII) [EC 4.2.1.1] Compound Role: Negative Control / Steric Selectivity Probe

The "Methyl-Switch" Validation Strategy: In the development of sulfonamide-based inhibitors, a critical validation step is confirming that biological activity is driven by specific coordination with the catalytic Zinc ion (


) rather than non-specific hydrophobic aggregation or off-target binding.

This compound (FDS-Me) serves as a precise "Steric Probe" .

  • The Active Probe: The primary sulfonamide analog (4-fluoro-3-methylbenzenesulfonamide) binds CAII with high affinity (

    
     nM range) by coordinating the 
    
    
    
    ion via the ionized nitrogen (
    
    
    ).
  • The FDS-Me Probe: The N-methyl substitution in FDS-Me eliminates the acidic proton required for Zinc coordination and introduces a steric clash within the tight hydrophilic coordination sphere.

Key Application: Researchers should use FDS-Me alongside primary sulfonamide hits. If a biological phenotype (e.g., pH regulation, cell migration) persists with FDS-Me treatment, the effect is CAII-independent (off-target). If the phenotype is abolished, the mechanism is confirmed as Zinc-dependent CAII inhibition.

Part 2: Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula

MW 203.23 g/mol Fragment-like physicochemical space
cLogP ~1.8Moderate lipophilicity; cell-permeable
Solubility DMSO (up to 100 mM)Avoid aqueous stock solutions; prone to precipitation >100 µM in PBS
Storage -20°C (Desiccated)Stable for >12 months as solid

Handling Protocol:

  • Reconstitution: Dissolve powder in anhydrous DMSO to create a 10 mM or 50 mM stock. Vortex for 30 seconds.

  • Quality Control: Verify purity via LC-MS. The N-methyl group is stable, but ensure no contamination with the primary sulfonamide (which would yield false positives in CAII assays).

  • Usage: Dilute into aqueous buffer immediately prior to assay. Final DMSO concentration should be

    
     1% (v/v) to avoid enzyme denaturation.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the "Methyl-Switch" mechanism, contrasting the binding mode of a primary sulfonamide against the steric exclusion of FDS-Me.

CAII_Mechanism Figure 1: Mechanistic basis of FDS-Me as a Negative Control Probe for CAII. cluster_Primary Primary Sulfonamide (Active) cluster_Probe FDS-Me Probe (Inactive Control) Zinc Catalytic Zinc (Zn2+) (Active Site) Primary 4-fluoro-3-methyl- benzenesulfonamide (-SO2NH2) Binding Tetrahedral Coordination (High Affinity) Primary->Binding Binding->Zinc Coordinates Outcome_Pos Inhibition of CO2 Hydration Binding->Outcome_Pos FDSMe 4-fluoro-N,3-dimethyl- benzenesulfonamide (-SO2NHMe) Clash Steric Clash & Loss of Acidic Proton FDSMe->Clash Clash->Zinc Cannot Coordinate Outcome_Neg No Inhibition (Enzyme Active) Clash->Outcome_Neg

Part 4: Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

Rationale: This is the gold-standard assay for CA activity. FDS-Me should show no inhibition up to 10 µM.

Materials:

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant Human CAII (10–20 nM final).

Workflow:

  • Preparation: Prepare serial dilutions of FDS-Me (0.1 nM to 10 µM) and the Positive Control (Acetazolamide or Primary Analog) in Buffer + 1% DMSO.

  • Incubation: Incubate CAII with the compound for 15 minutes at 25°C.

    • Note: Pre-incubation is critical to allow for any slow-binding components, though sulfonamides are typically fast-on/fast-off.

  • Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly (1:1) with

    
    -saturated water in a Stopped-Flow apparatus.
    
  • Detection: Monitor the absorbance decrease at 557 nm (acidification of Phenol Red) over 0.5–1.0 seconds.

  • Analysis: Fit the initial rates to the Michaelis-Menten or Morrison equation.

Expected Results: | Compound | Expected


 (Inhibition Constant) | Interpretation |
| :--- | :--- | :--- |
| Primary Analog  | 10–100 nM | Valid Zinc Binder |
| FDS-Me (Probe)  | > 10,000 nM (No Effect)  | Valid Negative Control  |
| Acetazolamide  | ~12 nM | System Control |
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Rationale: To confirm that FDS-Me does not destabilize the protein non-specifically.

  • Mix: 2 µM CAII + 5x SYPRO Orange + 50 µM Compound in PCR plate.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result:

    • Primary Binder: Significant

      
       shift (+3°C to +8°C) due to stabilization.
      
    • FDS-Me: Negligible shift (< 0.5°C). If a large negative shift occurs, the compound is a chaotic destabilizer/aggregator.

Part 5: Troubleshooting & Critical Controls

1. "I see inhibition with FDS-Me."

  • Cause A (Impurity): Your FDS-Me sample may contain trace amounts (<1%) of the primary sulfonamide precursor from synthesis.

    • Solution: Run LC-MS. If the primary mass (

      
      ) is present, repurify. Even 1% impurity can yield an apparent IC50 of 1 µM if the primary parent has nM affinity.
      
  • Cause B (Off-Target): The compound is aggregating and sequestering the enzyme.

    • Solution: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, it was an aggregation artifact.

2. "Can I use FDS-Me for cell-based assays?"

  • Yes. Because it is a secondary sulfonamide, it is generally more permeable than the primary sulfonamide (which is ionizable). It is an excellent control for intracellular pH studies.

Part 6: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the loss of affinity of secondary sulfonamides. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for the N-methyl exclusion mechanism).

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery against Carbonic Anhydrase II: Hot Spot Mapping and Target Validation. ChemMedChem. (Methodology for DSF and SPR protocols).

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-fluoro-N,3-dimethylbenzenesulfonamide via the nucleophilic substitution of 4-fluoro-3-methylbenzenesulfonyl chloride with methylamine .

While sulfonamide formation is a classic reaction, the specific electronic effects of the 4-fluoro (electron-withdrawing/donating via resonance) and 3-methyl (weakly electron-donating) substituents require precise control over stoichiometry and temperature to maximize yield and minimize hydrolysis.

Module 1: Reaction Design & Stoichiometry

Core Chemistry

The synthesis relies on the nucleophilic attack of the nitrogen lone pair of methylamine onto the electrophilic sulfur atom of the sulfonyl chloride.

  • Reaction Type: Nucleophilic Acyl Substitution (Sulfonyl variant).

  • Critical Constraint: Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields the sulfonic acid (irreversible impurity).

Reagent Selection Guide
ReagentRecommended FormWhy?
Sulfonyl Chloride Solid (97%+) 4-Fluoro-3-methylbenzenesulfonyl chloride is a low-melting solid (35-40°C).[2] Handle rapidly to prevent hydrolysis [1].
Amine Source Methylamine HCl Salt Superior to aqueous solutions. Using the HCl salt allows you to maintain strictly anhydrous conditions, preventing hydrolysis of the expensive sulfonyl chloride [2].
Base Triethylamine (TEA) Scavenges the HCl byproduct. TEA is preferred over Pyridine for this specific substrate because it is easier to remove during the acid-wash workup.
Solvent DCM (Anhydrous) Dichloromethane provides excellent solubility for the sulfonyl chloride and allows for low-temperature control (0°C).
Optimized Stoichiometry
ComponentEquivalents (eq)Role
Sulfonyl Chloride 1.0 Limiting Reagent.[3]
Methylamine HCl 1.2 - 1.5 Slight excess ensures complete consumption of the sulfonyl chloride.
Triethylamine 2.5 - 3.0 Critical: 1 eq neutralizes the amine salt; 1 eq neutralizes the HCl generated by the reaction; 0.5 eq excess drives equilibrium.

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). Where is the product going?

Diagnosis: The most common cause is Hydrolysis . The 4-fluoro substituent activates the ring slightly less than a nitro group, but the sulfonyl chloride is still highly susceptible to moisture. If water is present, the chloride converts to 4-fluoro-3-methylbenzenesulfonic acid , which is water-soluble and washes away during extraction.

Corrective Action:

  • Flame-dry all glassware.

  • Switch from aqueous methylamine (40%) to Methylamine Hydrochloride + TEA .

  • Ensure the DCM is distilled or dried over molecular sieves.

  • Verify SM Quality: Check the sulfonyl chloride by H-NMR. If you see a broad singlet at ~10-11 ppm (SO3H), your starting material has already degraded.

Q2: I see a secondary spot on TLC that runs higher than the product. What is it?

Diagnosis: Bis-sulfonylation . Although methylamine is a primary amine, it is sterically small. If the sulfonyl chloride is in large excess or added too quickly, the resulting sulfonamide can react with another molecule of sulfonyl chloride to form the bis-sulfonamide (R-SO2-N(Me)-SO2-R).

Corrective Action:

  • Reverse Addition: Dissolve the amine and base in the flask. Add the sulfonyl chloride solution dropwise to the amine.[3][4] This ensures the amine is always in excess relative to the chloride during addition.

  • Temperature Control: Maintain 0°C strictly during addition.

Q3: The product is an oil/sticky gum, but it should be a solid. How do I crystallize it?

Diagnosis: Impurities (TEA salts or unreacted sulfonyl chloride) are depressing the melting point.

Corrective Action:

  • Acid Wash: Ensure you wash the organic layer with 1M HCl (2x). This protonates any residual TEA or unreacted methylamine, forcing them into the aqueous layer.

  • Trituration: Dissolve the gum in a minimum amount of DCM, then slowly add cold Hexanes or Diethyl Ether until cloudy. Scratch the flask walls to induce nucleation.

Module 3: Optimized Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally).

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Flush with Nitrogen or Argon.[1]

  • Amine Activation:

    • Add Methylamine Hydrochloride (101 mg, 1.5 mmol, 1.5 eq) to the flask.

    • Add Anhydrous DCM (5 mL).

    • Add Triethylamine (350 µL, 2.5 mmol, 2.5 eq).

    • Observation: The solution may remain slightly cloudy; this is normal.

    • Cool the mixture to 0°C in an ice bath.

  • Sulfonylation (The Critical Step):

    • Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (208 mg, 1.0 mmol, 1.0 eq) in DCM (2 mL) in a separate vial.

    • Add the sulfonyl chloride solution dropwise over 10 minutes to the stirring amine mixture at 0°C.

    • Why: Slow addition prevents localized heating and bis-sulfonylation.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • TLC Check: (Solvent: 30% Ethyl Acetate in Hexanes). Look for disappearance of the sulfonyl chloride (high Rf).

  • Workup (Purification):

    • Dilute with DCM (10 mL).

    • Wash 1: 1M HCl (10 mL) – Removes TEA and Methylamine.

    • Wash 2: Saturated NaHCO3 (10 mL) – Removes any hydrolyzed sulfonic acid.

    • Wash 3: Brine (10 mL) – Dries the organic layer.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

Module 4: Process Visualization

The following diagram outlines the decision logic for troubleshooting and the reaction workflow.

SulfonamideOptimization Start Start: Synthesis of This compound ReagentCheck Check Reagents: Is Sulfonyl Chloride White/Crystalline? Start->ReagentCheck Hydrolysis STOP: Precursor Hydrolyzed (Sulfonic Acid present) ReagentCheck->Hydrolysis No (Pink/Liquid) Setup Setup: Anhydrous DCM, N2 atm Amine HCl Salt + TEA (2.5 eq) ReagentCheck->Setup Yes Addition Addition: Dropwise at 0°C (Prevents Exotherm/Bis-sulfonylation) Setup->Addition Monitor TLC Monitoring (2-4h) Addition->Monitor Incomplete Issue: SM Remains Monitor->Incomplete SM Visible Workup Workup: 1M HCl Wash (Critical for Purity) Monitor->Workup Complete AddCat Action: Add DMAP (0.1 eq) or Warm to 35°C Incomplete->AddCat AddCat->Monitor Result Result: Sticky Solid/Oil? Workup->Result Recryst Action: Triturate with Cold Ether/Hexanes Result->Recryst Yes Final Final Product: White Crystalline Solid Result->Final No Recryst->Final

Caption: Workflow logic for synthesis and troubleshooting of this compound.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Advances and General Procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Practical methods for sulfonyl chloride handling and sulfonamide formation. PMC Articles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-fluoro-N,3-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar fluorinated N-alkylated benzenesulfonamides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a sticky oil or a low-melting solid. What is the likely cause and how can I handle it?

A1: The presence of a significant amount of impurities often results in the product appearing as a sticky oil or a solid with a low melting point.[1] These impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. The key is to remove these impurities to facilitate crystallization.

A preliminary purification step before attempting a final recrystallization is often beneficial.[1] Consider a rapid filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, followed by a more polar solvent to elute your product. This can significantly improve the success of a subsequent recrystallization.

Q2: I am having trouble finding a suitable single solvent for recrystallization. What are my options?

A2: It is common for sulfonamides to not have an ideal single recrystallization solvent.[2] In such cases, a mixed-solvent system is often the best approach. The goal is to find a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").

For sulfonamides, ethanol-water or isopropanol-water mixtures are frequently effective.[1] You would dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "bad" solvent (e.g., water) until the solution becomes slightly cloudy. Subsequent slow cooling should induce crystallization. Other potential solvent mixtures to explore include hexane/ethyl acetate and hexane/acetone.[2]

Q3: My recrystallization attempt resulted in "oiling out," where a liquid separates instead of crystals. What should I do?

A3: "Oiling out" is a common issue in recrystallization, especially when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[1] To address this, you can try the following strategies:

  • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, add a small amount of additional hot "good" solvent to decrease the saturation, and then allow it to cool more slowly.[1]

  • Lower the cooling temperature: After slow cooling to room temperature, placing the flask in an ice bath may help induce crystallization from the oil.[1]

  • Change the solvent system: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[1]

  • Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[1]

Troubleshooting Guides

Low Recovery After Recrystallization
Symptom Potential Cause Troubleshooting Strategy
Very few or no crystals form upon cooling.Too much solvent was used: The solution is not saturated enough for crystals to form.[1]Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Crystals form, but the final yield is low.Inappropriate solvent choice: The compound has high solubility in the chosen solvent even at low temperatures.[1]Select a different solvent or solvent system where the compound has a steeper solubility curve (i.e., much less soluble when cold).
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.[1]Use pre-heated glassware for the filtration and perform the filtration as quickly as possible.[1]
Persistent Impurities After Purification
Symptom Potential Cause Troubleshooting Strategy
TLC or NMR analysis shows the presence of a persistent impurity.Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes with it.A different purification technique, such as column chromatography, may be necessary.
Incomplete reaction: Significant amounts of starting material remain.Optimize the reaction conditions to drive the reaction to completion. If this is not possible, column chromatography is the recommended purification method.
Formation of a closely related byproduct: A byproduct with very similar polarity to the product is formed.High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for separation.[3][4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • In a separate flask, heat ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the crude product to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[1]

  • Heat deionized water to boiling.

  • Slowly add the hot water to the ethanol solution until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to clarify it.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Allow the crystals to air dry on the filter paper.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the eluent system: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[5] A good starting point is a mixture of hexane and ethyl acetate.

  • Pack the column: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat and even bed.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the column: Begin eluting with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This can be done in a stepwise or gradient fashion.

  • Collect fractions: Collect the eluent in a series of fractions.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Elution Gradient:

Step Hexane (%) Ethyl Acetate (%) Purpose
11000Elute non-polar impurities.
29010Begin eluting the product.
38020Ensure complete elution of the product.
45050Elute more polar impurities.

Visualized Workflows

Purification_Decision_Tree start Crude Product (this compound) is_oil Is the product an oil or a low-melting solid? start->is_oil pre_purify Preliminary Purification (e.g., silica plug filtration) is_oil->pre_purify Yes recrystallize Attempt Recrystallization is_oil->recrystallize No pre_purify->recrystallize oiling_out Does it 'oil out'? recrystallize->oiling_out troubleshoot_oil Troubleshoot 'Oiling Out' (see guide) oiling_out->troubleshoot_oil Yes check_purity Check Purity (TLC, NMR, etc.) oiling_out->check_purity No troubleshoot_oil->recrystallize pure_product Pure Product column_chrom Perform Column Chromatography column_chrom->check_purity is_pure Is it pure? check_purity->is_pure is_pure->pure_product Yes is_pure->column_chrom No

Caption: Decision tree for purifying this compound.

Recrystallization_Workflow start Crude Sulfonamide dissolve Dissolve in minimum hot 'good' solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add hot 'anti-solvent' until cloudy hot_filtration->add_antisolvent cool_slowly Slowly cool to room temperature add_antisolvent->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry the crystals filter_wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: General workflow for mixed-solvent recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v. Retrieved from [Link]

  • Springer. (n.d.). Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Benzenesulfonyl fluoride, 4-(acetylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]

  • National Institutes of Health. (2025, October 29). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • PubMed. (2018, April 25). A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

Sources

Technical Support Center: Navigating On-Target Efficacy and Off-Target Effects of Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance for utilizing Dasatinib in your assays while minimizing and understanding its off-target effects. As a potent, multi-targeted tyrosine kinase inhibitor, a thorough understanding of its activity profile is crucial for accurate data interpretation and successful experimental outcomes.

Understanding Dasatinib: Beyond a Single Target

Dasatinib is a second-generation tyrosine kinase inhibitor renowned for its high potency.[1][2][3] Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][4] The principal mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of these malignancies.[5] Dasatinib is a competitive inhibitor of the ATP-binding site of the BCR-ABL kinase domain, effectively blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[5]

A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to first-generation inhibitors like Imatinib.[1][5] However, Dasatinib's potency extends beyond BCR-ABL. It is a multi-targeted inhibitor, with significant activity against a range of other kinases, including:

  • SRC Family Kinases (SFKs): SRC, LCK, YES, FYN[1][6]

  • c-KIT [1][7]

  • Ephrin (EPH) receptors [1][7]

  • Platelet-Derived Growth Factor Receptor (PDGFR)β [1][7]

  • Tec family kinases: Btk and Tec[8]

This broad-spectrum activity is a double-edged sword. While it may contribute to its therapeutic efficacy, it is also the source of its off-target effects, which can have significant biological consequences and impact experimental results.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of Dasatinib observed in cellular assays?

A1: The most frequently observed off-target effects of Dasatinib in cellular assays are related to its inhibition of SRC family kinases.[1][7] This can lead to a variety of cellular phenotypes, including altered cell adhesion, migration, and signaling.[10] Another significant off-target effect is the impairment of platelet function, which is primarily due to the inhibition of SFKs involved in platelet activation pathways.[7][11][12] Researchers should be aware of potential cardiovascular-related off-target effects, such as impacts on cardiomyocyte viability, which have been linked to c-Src inhibition.[13]

Q2: How can I differentiate between on-target (BCR-ABL) and off-target effects in my CML cell line experiments?

A2: Differentiating on-target from off-target effects requires a multi-pronged approach:

  • Use of control cell lines: Compare the effects of Dasatinib in your BCR-ABL positive cell line with a BCR-ABL negative cell line that expresses known off-targets (e.g., high levels of SRC).

  • Rescue experiments: If you hypothesize an off-target effect is mediated by a specific kinase, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

  • Orthogonal inhibitors: Use other kinase inhibitors with different selectivity profiles. For example, if a phenotype is also observed with a selective SRC inhibitor but not with a more selective ABL inhibitor, it is likely an off-target effect.[14]

  • Dose-response analysis: On-target effects on BCR-ABL typically occur at lower concentrations of Dasatinib compared to some off-target effects. A detailed dose-response curve can provide insights into the potency of the observed effect.[15]

Q3: What is the recommended starting concentration for Dasatinib in a new cellular assay?

A3: The optimal concentration of Dasatinib is highly dependent on the cell type and the specific kinase being targeted. For BCR-ABL inhibition in sensitive cell lines, IC50 values are in the low nanomolar range (e.g., 1-10 nM).[3] For inhibition of other kinases like SRC, higher concentrations may be required. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A typical starting range for a dose-response curve would be from 0.1 nM to 10 µM.[10][15]

Q4: Can Dasatinib treatment lead to paradoxical activation of signaling pathways?

A4: Yes, paradoxical activation of signaling pathways is a known phenomenon with kinase inhibitors, including Dasatinib.[16] This can occur through several mechanisms, such as the inhibition of a negative feedback loop. For instance, inhibiting a kinase that normally suppresses another pathway can lead to the unintended activation of that second pathway. It is crucial to analyze a broad range of signaling markers, not just the direct downstream targets of the intended kinase, to identify such effects.

Troubleshooting Guide: Interpreting and Mitigating Off-Target Effects

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Cell line instability (passage number, confluency), variability in drug preparation, or inconsistent incubation times.[16]Standardize your protocol. Use cells within a defined passage number range, ensure consistent cell seeding density, prepare fresh drug dilutions for each experiment, and use precise incubation times.
Unexpected cytotoxicity at low Dasatinib concentrations The cell line may be highly sensitive to the inhibition of a key survival kinase that is an off-target of Dasatinib. The vehicle (e.g., DMSO) may be causing toxicity at higher concentrations.Perform a detailed dose-response curve to determine the cytotoxic threshold. Always include a vehicle-only control to assess the toxicity of the solvent. Consider using a different kinase inhibitor with a narrower selectivity profile as a control.
Discrepancy between biochemical and cellular assay results Poor cell permeability of the compound, active drug efflux pumps in the cell line, or the cellular environment altering drug-target interactions.[16]Verify cellular uptake of Dasatinib using methods like radiolabeled compound uptake assays or mass spectrometry.[17] If drug efflux is suspected, co-incubate with known efflux pump inhibitors.
Development of resistance to Dasatinib over time Acquisition of mutations in the target kinase (e.g., T315I in BCR-ABL) or activation of bypass signaling pathways.[16][18]Sequence the kinase domain of the primary target to check for mutations.[19] Use Western blotting or phospho-proteomics to investigate the activation state of alternative signaling pathways (e.g., MAPK/ERK, PI3K/AKT).[16]
Observed phenotype does not correlate with inhibition of the primary target The phenotype is likely due to an off-target effect.Profile the kinase inhibition of Dasatinib in your specific cell model using techniques like chemical proteomics.[20] Compare the effects of Dasatinib with more selective inhibitors of the primary target and known off-targets.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the IC50 of Dasatinib against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Dasatinib

  • ADP-Glo™ Kinase Assay Kit

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Dasatinib Dilution: Prepare a serial dilution of Dasatinib in kinase buffer.

  • Kinase Reaction: In each well of the plate, add the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the diluted Dasatinib or vehicle (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration. Determine the IC50 value using a sigmoidal dose-response curve fitting model.[21]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with Dasatinib.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Dasatinib for the desired time (e.g., 72 hours). Include a vehicle control.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results and fitting to a dose-response curve.[16]

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol assesses the phosphorylation status of key proteins in a signaling pathway following Dasatinib treatment.

Materials:

  • Cell line of interest

  • Dasatinib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Dasatinib for a specified time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Dasatinib on protein phosphorylation.[22]

Visualizations

Workflow for Investigating and Mitigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Unexpected Phenotype Observed on_target On-Target Effect? phenotype->on_target off_target Off-Target Effect? phenotype->off_target dose_response Dose-Response Curve on_target->dose_response control_lines Control Cell Lines (Target +/-) on_target->control_lines orthogonal_inhibitors Orthogonal Inhibitors off_target->orthogonal_inhibitors rescue_exp Rescue Experiment off_target->rescue_exp conclusion_on Confirmed On-Target dose_response->conclusion_on control_lines->conclusion_on conclusion_off Confirmed Off-Target orthogonal_inhibitors->conclusion_off rescue_exp->conclusion_off

Caption: A conceptual workflow for systematically investigating unexpected cellular phenotypes observed with Dasatinib treatment.

Simplified Dasatinib Signaling Inhibition

G cluster_BCR_ABL On-Target Pathway cluster_SRC Off-Target Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits Proliferation Leukemic Cell Proliferation & Survival BCR_ABL->Proliferation Activates Adhesion_Migration Cell Adhesion, Migration, & Invasion SRC->Adhesion_Migration Regulates

Sources

"4-fluoro-N,3-dimethylbenzenesulfonamide" addressing compound precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SOL-4F-NDMBS-001 Status: Open Subject: Troubleshooting Precipitation of 4-fluoro-N,3-dimethylbenzenesulfonamide in Cell Culture Media

User Guide: Solubilization & Assay Optimization

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed turbidity, crystallization, or inconsistent data when treating cells with This compound . This compound, structurally a lipophilic sulfonamide derivative, presents specific physicochemical challenges in aqueous environments.

This guide provides a root-cause analysis and a validated protocol to ensure compound stability in your biological assays.

Part 1: The "Why" – Root Cause Analysis

Q: Why does this compound precipitate immediately upon addition to media?

A: The "Solvent Shock" Phenomenon. this compound is a hydrophobic small molecule. While it dissolves readily in organic solvents like DMSO (Dimethyl sulfoxide), its intrinsic aqueous solubility (


) is likely low (< 100 µM).
  • Hydrophobicity: The presence of the fluoro group, the toluene methyl (position 3), and the N-methyl group significantly increases the LogP (partition coefficient) compared to a bare sulfonamide.

  • Ionization State: As a secondary sulfonamide (

    
    ), the sulfonamide nitrogen has a pKa typically in the range of 10–11. At physiological pH (7.4), the molecule remains uncharged (neutral). Neutral molecules are far less soluble in water than their ionized counterparts [1].
    
  • Local Supersaturation: When you pipette a 10 mM or 100 mM DMSO stock directly into media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude. This causes rapid nucleation (crystal formation) that does not re-dissolve.

Part 2: Validated Preparation Protocol

Q: How do I prepare a stable working solution?

A: Use the "Intermediate Dilution" Method. Do not add high-concentration stock directly to the cell culture well. Follow this stepwise reduction in solvent concentration.

Step 1: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (99.9%, sterile filtered). Avoid Ethanol if possible, as it evaporates too quickly, changing concentrations.

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Tip: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which introduce moisture and promote degradation [2].

Step 2: The "2x Intermediate" Strategy

Instead of pipetting 1 µL of stock into 1 mL of media (which causes shock), prepare a 2x concentration in a separate tube.

ParameterProtocol
Target Final Conc. 10 µM
Final Volume 1 mL (in well)
Preparation 1. Take 2 µL of 10 mM Stock. 2. Add to 1 mL of pre-warmed media (37°C) in a separate sterile tube. 3. Vortex immediately and vigorously for 5 seconds. 4. Inspect for clarity. This is your 20 µM (2x) Working Solution .
Treatment Add 1 mL of this 2x solution to the 1 mL of media already covering your cells.
Final DMSO % 0.1% (Safe for most cell lines)

Critical Check: If the 2x solution is cloudy in the tube, do not add it to cells . You have exceeded the solubility limit. You must lower the target concentration.

Part 3: Troubleshooting FAQs

Q: I see "needles" or crystals under the microscope after 24 hours. What happened? A: This is "Ostwald Ripening." Small, invisible micro-precipitates formed during initial mixing. Over time, these small particles dissolved and redeposited onto larger crystals, making them visible.

  • Fix: Sonicate your working dilution (the 2x tube) for 5 minutes before adding to cells.

  • Fix: Reduce the final concentration. If 50 µM precipitates, try 10 µM.

Q: Does serum (FBS) help or hurt? A: Generally, FBS helps . Serum albumin (BSA) acts as a carrier protein, binding hydrophobic drugs and keeping them in suspension [3].

  • Warning: If you are running a serum-free assay (e.g., starvation synchronization), the solubility limit of this compound will drop drastically (often by 10-fold). You must run a solubility curve in serum-free media before starting the experiment.

Q: Can I use Ethanol instead of DMSO? A: We recommend against it. Ethanol is more volatile and less polar than DMSO. It can cause "ringing" (precipitation at the air-liquid interface) due to evaporation. DMSO is the industry standard for hydrophobic sulfonamides [4].

Part 4: Decision Tree & Workflow

Use the following logic flow to determine the optimal preparation method for your specific assay conditions.

SolubilityProtocol Start Start: Dissolve 4-fluoro-N,3-dimethyl- benzenesulfonamide in DMSO CheckStock Visual Check: Is Stock Clear? Start->CheckStock Sonicate Action: Sonicate (37°C) or Add More DMSO CheckStock->Sonicate Particulates Visible Dilution Prepare 2x Intermediate in Warm Media CheckStock->Dilution Clear Sonicate->CheckStock TurbidityCheck Check 2x Solution for Turbidity Dilution->TurbidityCheck Clear Solution Clear TurbidityCheck->Clear Cloudy Solution Cloudy TurbidityCheck->Cloudy AddCells Add to Cells (1:1 dilution) Clear->AddCells ReduceConc Action: Reduce Conc. or Increase Serum % Cloudy->ReduceConc Monitor Monitor: Check for Crystals at 24h AddCells->Monitor ReduceConc->Dilution Retry

Caption: Figure 1. Step-by-step decision tree for solubilizing hydrophobic sulfonamides in cell culture workflows.

Part 5: Solvent Compatibility Matrix

Refer to this table to ensure your solvent choice matches your experimental constraints.

SolventMax Solubility (Stock)Cell Tolerance (Final %)ProsCons
DMSO High (~100 mM)< 0.5% (Cell line dependent)High stability; miscible with water.Cytotoxic at >1%; can differentiate some cells (e.g., HL-60).
Ethanol Moderate< 1.0%Less toxic than DMSO for some lines.Evaporates; "Creeps" up well walls; lower solubility for this compound.
PBS/Media Very Low (< 100 µM)100%Non-toxic.Not suitable for stock prep. Will precipitate immediately.

References

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • LifeTein. (2024).[1] Optimizing Peptide and Hydrophobic Compound Solubility in Cell Culture. Retrieved from [Link][2]

Sources

"4-fluoro-N,3-dimethylbenzenesulfonamide" protocol refinement for improved reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement & Troubleshooting Guide

Mission: To provide researchers with a reproducible, self-validating protocol for the synthesis and purification of 4-fluoro-N,3-dimethylbenzenesulfonamide , minimizing common failure modes such as hydrolysis, "oiling out," and stoichiometric imbalances.

Module 1: The "Gold Standard" Synthesis Protocol

Context: This protocol synthesizes This compound via nucleophilic substitution. The electrophile is 4-fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1), and the nucleophile is methylamine .

Key Chemical Logic:

  • Solvent Choice: Anhydrous Dichloromethane (DCM) is preferred over THF for workup simplicity (immiscible with water) and excellent solubility of the sulfonyl chloride.

  • Base Strategy: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used as an HCl scavenger. Using excess methylamine as a scavenger is discouraged to prevent difficult separation of methylamine hydrochloride salts from the product if the product is not a solid.

  • Temperature Control: Sulfonylation is exothermic.[1][2][3] Uncontrolled heat promotes the hydrolysis of the sulfonyl chloride by trace moisture, forming the sulfonic acid impurity.

Step-by-Step Methodology
ReagentEquiv.[1][2][3][4]RoleNotes
4-Fluoro-3-methylbenzenesulfonyl chloride 1.0ElectrophileHygroscopic solid; store in desiccator.
Methylamine (2.0M in THF) 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the chloride.
Triethylamine (TEA) 1.5Base (Scavenger)Neutralizes HCl generated during substitution.
DCM (Anhydrous) [0.2 M]SolventDry solvent is critical to prevent hydrolysis.

Procedure:

  • Preparation: Flame-dry a round-bottom flask (RBF) and cool under nitrogen/argon.

  • Solvation: Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.

  • Cooling: Submerge the RBF in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.

  • Base Addition: Add TEA (1.5 equiv) slowly. Note: No reaction occurs yet.

  • Nucleophile Addition (Critical): Add Methylamine (2.0M in THF, 1.1 equiv) dropwise over 15–20 minutes.

    • Why? Rapid addition causes localized heating, increasing impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high R_f) should disappear.

  • Quench & Workup:

    • Dilute with DCM.[5]

    • Wash 1: 1M HCl (Cold) – Removes excess amine and TEA.

    • Wash 2: Saturated NaHCO₃ – Removes any hydrolyzed sulfonic acid byproducts.

    • Wash 3: Brine – Dries the organic layer.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Module 2: Visualization of Workflow & Logic
Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: Dry Glassware (N2 Atmosphere) Solvation Dissolve Sulfonyl Chloride in Anhydrous DCM Start->Solvation Cooling Cool to 0°C (Prevent Hydrolysis) Solvation->Cooling Addition Dropwise Addition: Methylamine + Base Cooling->Addition Reaction Warm to RT (2-4 Hours) Addition->Reaction Quench Acid Wash (1M HCl) Remove Amines Reaction->Quench Product Isolate Product (Concentrate) Quench->Product

Caption: Optimized workflow for this compound synthesis emphasizing temperature control.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a very polar spot on the TLC baseline. What happened? Diagnosis: Hydrolysis. The sulfonyl chloride reacted with water instead of methylamine, forming 4-fluoro-3-methylbenzenesulfonic acid .

  • The Fix: Ensure the DCM is anhydrous (distilled or molecular sieves).

  • The Rescue: The sulfonic acid is water-soluble. It is removed during the NaHCO₃ wash. If your yield is low, you cannot recover the lost material, but you can ensure the remaining product is pure by washing thoroughly with basic water.

Q2: The product is "oiling out" and won't crystallize. How do I fix this? Diagnosis: Impurity-driven melting point depression. N-methyl sulfonamides can be low-melting solids. Traces of solvent or TEA salts prevent lattice formation.

  • The Fix (Trituration):

    • Evaporate all DCM.

    • Add a small amount of cold Hexane or Pentane (non-polar).

    • Scratch the flask sides with a glass rod.

    • Sonicate. The oil should solidify into a white powder.

  • Recrystallization: If trituration fails, recrystallize from Ethanol/Water (1:1) or Isopropanol . Heat until dissolved, then cool slowly to 4°C.

Q3: I see a "doublet of quartets" in the proton NMR. Is this wrong? Diagnosis: No, this is correct.

  • N-Methyl Group: Expect a doublet at ~2.6–2.7 ppm (

    
     Hz) because the methyl protons couple with the NH proton.
    
  • NH Proton: Expect a broad quartet (coupling to the methyl group).

  • Ring Methyl: Expect a singlet (or fine doublet due to long-range F-coupling) at ~2.3 ppm.

  • Fluorine Coupling: The aromatic protons will show complex splitting due to

    
     coupling.
    
Figure 2: Impurity Troubleshooting Logic

Troubleshooting Problem Problem: Low Purity / Yield CheckTLC Check TLC Profile Problem->CheckTLC BaselineSpot Spot on Baseline? CheckTLC->BaselineSpot MultiSpot Multiple Non-Polar Spots? CheckTLC->MultiSpot Sticky Product is Sticky Oil CheckTLC->Sticky Hydrolysis Issue: Hydrolysis (Sulfonic Acid formed) BaselineSpot->Hydrolysis Yes Action1 Action: Dry Solvents, Check Reagent Quality Hydrolysis->Action1 BisSulf Issue: Bis-Sulfonylation (Rare for Methylamine) MultiSpot->BisSulf Yes Action2 Action: Reduce Sulfonyl Chloride Equiv (to 0.95) BisSulf->Action2 Action3 Action: Triturate w/ Hexane or Recrystallize (EtOH/H2O) Sticky->Action3

Caption: Decision tree for diagnosing reaction failures based on TLC and physical state.

Module 4: Safety & Stability
  • Precursor Hazard: 4-Fluoro-3-methylbenzenesulfonyl chloride is a corrosive lachrymator. It causes severe skin burns.[6] Handle only in a fume hood.[1]

  • Exotherm: The reaction with amines releases heat. On scales >5g, the exotherm can boil the solvent (DCM b.p. 40°C) if addition is too fast.

  • Stability: The final sulfonamide is stable at room temperature. However, sulfonamides can degrade under strongly acidic conditions at high temperatures (e.g., refluxing 6M HCl).

References
  • Sigma-Aldrich. 4-Fluoro-3-methylbenzenesulfonyl chloride Product Analysis & Safety Data. Retrieved from

  • BenchChem Technical Support. Protocol for N-sulfonylation using Methanesulfonyl Chloride (General Sulfonamide Protocol). Retrieved from

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature & Methodology. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Fluoro-3-methylbenzenesulfonyl chloride. Retrieved from

Sources

Technical Support Center: Optimizing Experimental Conditions for 4-fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with the small molecule inhibitor, 4-fluoro-N,3-dimethylbenzenesulfonamide. Given the limited specific literature on this compound, this document establishes a framework for systematically optimizing its use in in vitro settings. The principles and protocols outlined here are derived from established best practices for sulfonamide-class compounds and small molecule inhibitors in general.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses preliminary questions regarding the handling and characterization of this compound.

Q1: What is this compound and what are its potential applications?

This compound belongs to the benzenesulfonamide class of compounds. This class is known for a wide range of biological activities. For instance, fluorinated benzenesulfonamides have been investigated as potent and selective inhibitors of carbonic anhydrase IX and XII, which are enzymes associated with cancer.[1] The specific substitutions (fluoro and dimethyl groups) on the benzene ring of this particular molecule will influence its binding affinity, selectivity, and pharmacokinetic properties.[2] Therefore, its applications could potentially be in cancer research or other areas where carbonic anhydrase inhibition is relevant.

Q2: What are the best practices for preparing and storing stock solutions to ensure compound integrity?

Maintaining the integrity of your small molecule inhibitor is the first critical step for reproducible results.[3][4]

  • Solvent Selection: Start by preparing a high-concentration stock solution, typically 10 mM, in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[4]

  • Storage Temperature: Store stock solutions at -20°C for short-term use and -80°C for long-term storage to prevent degradation.[3]

  • Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes.[4]

  • Light and Moisture Protection: Many compounds are sensitive to light and moisture.[3][5] Store solutions in amber vials or tubes wrapped in aluminum foil and ensure vials are tightly sealed. Allow vials to equilibrate to room temperature before opening to prevent condensation.[3]

Q3: My compound is not dissolving well in the aqueous assay buffer. What should I do?

Poor aqueous solubility is a frequent cause of experimental failure for small molecule inhibitors.[4] If the compound precipitates, its effective concentration is significantly reduced.

  • Verify Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is low and well-tolerated by your cell model, typically below 0.5%.[4]

  • Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare the highest intended working concentration in your assay buffer. Incubate it under your experimental conditions (e.g., 37°C) for a few hours and visually inspect for any precipitate against a dark background.[4]

  • Consider Alternative Solvents: If solubility remains an issue, other solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay and cell type must be validated.

Q4: How can I assess the stability of this compound in my experimental media?

Compound instability in culture medium over the course of an experiment can lead to inconsistent or misleading results.[5]

  • HPLC/LC-MS Analysis: The most definitive way to check for degradation is by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Stability Protocol:

    • Prepare a working solution of the compound in your complete assay medium at the highest intended concentration.

    • Incubate this solution under the exact conditions of your experiment (temperature, CO₂, light exposure).

    • Take aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact parent compound. A decrease in the main peak and the appearance of new peaks would indicate degradation.[3]

Section 2: Troubleshooting & Optimization of Compound Concentration

The concentration of a drug is a key parameter that determines its cellular effect.[6] The goal is to find the lowest concentration that produces the desired biological effect without causing undue stress or off-target effects.[7]

Q5: I'm not observing any effect of the compound in my assay. Where should I start troubleshooting?

A lack of activity can stem from issues with the compound itself, the experimental protocol, or the biological system.[4]

  • Confirm Compound Integrity: First, ensure your stock solution is not degraded by following the advice in Q2 and Q4.[3][4]

  • Broaden the Concentration Range: You may be testing a concentration that is too low. It's essential to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range.[5]

  • Verify Target Engagement: If possible, use a downstream assay to confirm that the compound is engaging its intended target. For example, if it targets a kinase, a western blot for a phosphorylated substrate can provide direct evidence of target engagement.[4]

Q6: My cells are showing high levels of cytotoxicity, such as rounding up and detaching. What does this mean?

This often indicates that the concentration is too high, leading to general toxicity, or that the solvent concentration is toxic.[5][8]

  • Perform a Dose-Response Curve: This is crucial to distinguish between a specific pharmacological effect and general cytotoxicity.[5]

  • Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used in your highest drug concentration condition. This helps to rule out solvent-induced toxicity.[5]

  • Determine IC50 vs. CC50: The goal is to find a concentration window where you see the desired biological effect (e.g., 50% inhibitory concentration, IC50) without significant cytotoxicity (e.g., 50% cytotoxic concentration, CC50).

Experimental Protocol: Determining Optimal Working Concentration

This protocol describes a standard method for generating a dose-response curve to determine the IC50 or EC50 of this compound.

Methodology:

  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Compound Dilution: Prepare a series of serial dilutions of your compound from your high-concentration stock. A 2-fold or 3-fold dilution series is often effective.[9] It is good practice to perform an intermediate dilution in culture medium before adding to the cells to avoid solvent shock.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Remember to include a "vehicle only" control and an "untreated" control.

  • Incubation: Incubate the plate for a predetermined amount of time (a common starting point is 24 or 48 hours).[5]

  • Assay Readout: At the end of the incubation period, perform your chosen assay to measure the biological endpoint (e.g., cell viability assay like MTT or CellTiter-Glo, or a specific functional assay).

  • Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50/EC50 value.

Data Presentation: Example Dose-Response Data
Concentration (µM)% Inhibition (Normalized)
10098.5
33.395.2
11.185.1
3.755.3
1.220.7
0.48.1
0.12.3
0 (Vehicle)0

This table illustrates hypothetical data from a dose-response experiment, which can be used to calculate an IC50 value.

Visualization: Concentration Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Conc. Stock Solution (e.g., 10mM in DMSO) check_sol Confirm Solubility in Assay Medium prep_stock->check_sol serial_dil Perform Serial Dilutions (Broad Range: nM to µM) check_sol->serial_dil treat_cells Treat Cells + Controls (Vehicle, Untreated) serial_dil->treat_cells incubate Incubate for Fixed Time (e.g., 24h) treat_cells->incubate readout Perform Assay (e.g., Viability, Functional) incubate->readout plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[Conc]) readout->plot_curve calc_ic50 Calculate IC50/EC50 plot_curve->calc_ic50 end Proceed to Time-Course calc_ic50->end Optimal Concentration Identified

Caption: Workflow for determining the optimal working concentration.

Section 3: Troubleshooting & Optimization of Incubation Time

Along with concentration, the duration of exposure is a critical parameter influencing cellular response.[6] The optimal incubation time can vary greatly depending on the compound's mechanism of action and the biological process being studied.

Q7: How do I determine the best incubation time for my experiment?

Similar to optimizing concentration, this requires a systematic time-course experiment.[7]

  • Fixed Concentration: Use the optimal concentration (or a concentration around the IC50) determined from your dose-response experiments.

  • Variable Time Points: Test a range of time points (e.g., 6, 12, 24, 48 hours).[5] The chosen range should be based on your biological hypothesis. For example, if you are studying a rapid signaling event, you might need much shorter time points.

  • Compound Stability: For longer time-course experiments, be mindful of compound stability (see Q4). You may need to refresh the medium with a new compound at regular intervals.[5]

Experimental Protocol: Determining Optimal Incubation Time

Methodology:

  • Cell Plating: Seed cells in multiple identical plates or sections of plates, one for each time point.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound and include vehicle controls.

  • Staggered Incubation: Incubate the plates for varying durations. For example, to have all plates ready at the same time, you would add the compound to the "48-hour" plate first, then the "24-hour" plate 24 hours later, and so on.

  • Assay Readout: At the end of the respective incubation periods, harvest all plates simultaneously and perform your assay.

  • Data Analysis: Plot the assay response against the incubation time to identify the point at which the desired effect is optimal or reaches a plateau.

Data Presentation: Example Time-Course Data
Incubation Time (Hours)Biological Effect (% of Max)
00
415.6
845.2
1278.9
2495.1
4894.8

This hypothetical data shows the effect of the compound increasing over time and plateauing around 24 hours, suggesting this is an optimal time point.

Visualization: Incubation Time Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis use_conc Use Optimal Concentration (from Dose-Response) plate_cells Plate Cells for Each Time Point use_conc->plate_cells treat_staggered Treat Cells at Staggered Times plate_cells->treat_staggered incubate_variable Incubate for Variable Durations (e.g., 4, 8, 12, 24, 48h) treat_staggered->incubate_variable harvest_simul Harvest All Plates Simultaneously incubate_variable->harvest_simul readout Perform Assay harvest_simul->readout plot_time Plot Assay Response vs. Incubation Time readout->plot_time find_optimum Identify Optimal Time Point (e.g., Plateau or Peak) plot_time->find_optimum end Final Protocol Established find_optimum->end Optimal Incubation Time Identified

Caption: Workflow for determining the optimal incubation time.

Section 4: Advanced Troubleshooting

Q8: How can I be more confident that the observed effects are due to the compound's intended activity and not off-target effects?

Distinguishing on-target from off-target effects is a critical aspect of drug development.[5][8]

  • Use the Lowest Effective Concentration: Off-target effects are more probable at higher concentrations. Always use the lowest concentration that gives a robust on-target effect.[7][8]

  • Genetic Validation: If possible, use genetic tools like siRNA or CRISPR to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of the compound. If the phenotypes differ, it suggests potential off-target effects.[8]

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of the compound. This control should not produce the same biological effect.[10]

Visualization: Logic for Troubleshooting Unexpected Effects

G cluster_conc Concentration Issues cluster_target Target Validation start Unexpected Phenotype or High Cytotoxicity Observed dose_response Perform Dose-Response Analysis start->dose_response is_high_conc Effect only at high concentrations? dose_response->is_high_conc genetic_val Use siRNA/CRISPR to Validate Target is_high_conc->genetic_val No res_off_target Suspect Off-Target Effect or Cytotoxicity is_high_conc->res_off_target Yes pheno_match Phenotypes match? genetic_val->pheno_match pheno_match->res_off_target No res_on_target Likely On-Target Effect (at optimal concentration) pheno_match->res_on_target Yes

Caption: Logical flow for troubleshooting unexpected cellular effects.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
  • Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology.
  • Viapiana, P. F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3375-3384. Retrieved from [Link]

  • Smirnov, V., et al. (2022). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patel, M., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.

Sources

Validation & Comparative

[1]

Content Type: Fragment-Based Drug Discovery (FBDD) & SAR Optimization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.[1]

Executive Summary: The Zinc-Anchor Challenge

In the development of sulfonamide-based inhibitors, a critical decision point is the substitution pattern of the sulfonamide nitrogen.[1] This guide compares 4-fluoro-N,3-dimethylbenzenesulfonamide (a representative secondary sulfonamide fragment) against the clinical gold standard Acetazolamide (a primary sulfonamide) for the inhibition of Human Carbonic Anhydrase II (hCA II) .[1][2]

While Acetazolamide represents the "classic" high-affinity zinc binder (

mechanistic probe1212
  • Validate the "Zinc Anchor" hypothesis in fragment screening.

  • Design isoform-selective inhibitors by exploiting hydrophobic pockets (via the 3-methyl and 4-fluoro groups) while modulating zinc affinity.

  • Eliminate off-target CA liability in non-CA targeted drugs (e.g., kinase inhibitors) by N-methylation.[1][2]

Mechanistic Comparison: The "Zinc Anchor" vs. "Steric Clash"

The fundamental difference between these two compounds lies in their interaction with the catalytic Zinc ion (

1
The Primary Sulfonamide (Acetazolamide)[1]
  • Mechanism: Acts as a transition state analogue.[1] The sulfonamide moiety (

    
    ) is deprotonated to the monoanion (
    
    
    ), which coordinates directly to the
    
    
    ion, displacing the zinc-bound water molecule/hydroxide ion.[1]
  • Result: Picomolar to Nanomolar affinity.[1]

The Secondary Sulfonamide (this compound)[1]
  • Mechanism: The N-methyl group prevents the formation of the classic monoanionic species required for tight zinc coordination.[1][2] It induces a steric clash with the hydrophilic half of the active site and prevents the "Zinc Anchor" lock.[1]

  • Result: Drastically reduced affinity (Micromolar to Millimolar range), often used to probe hydrophobic interactions in the "Selectivity Pocket" without the dominating zinc force.

Visualization of Binding Modes

BindingModescluster_AcetazolamideAcetazolamide (Primary Sulfonamide)cluster_ProbeThis compoundZnCatalytic Zn(II) Ion(Active Site)Binding_HighHigh Affinity Coordination(Tetrahedral Geometry)Zn->Binding_HighAZMAcetazolamide(R-SO2-NH2)AZM_AnionMonoanion Species(R-SO2-NH-)AZM->AZM_AnionDeprotonation (pKa ~7.2)AZM_Anion->ZnDirect CoordinationProbe4-fluoro-N,3-dimethyl...(R-SO2-NH-Me)StericSteric Clash / No DeprotonationProbe->StericN-Methyl BlockBinding_LowWeak/Transient Binding(Hydrophobic Driven)Probe->Binding_LowInteracts via3-Me/4-F groupsSteric->ZnPrevents Coordination

Figure 1: Mechanistic divergence between primary sulfonamide anchors (Acetazolamide) and N-methylated probes.[1][2]

Comparative Performance Data

The following data highlights the performance gap. Note that while Acetazolamide is a potent inhibitor, the this compound fragment is evaluated for its Ligand Efficiency (LE) and ability to map the hydrophobic pocket.[1][2]

FeatureAcetazolamide (Standard)This compound (Probe)Implication
Primary Target hCA II (Pan-isoform)hCA II (Hydrophobic Pocket Probe)Acetazolamide is the therapeutic; the Probe is the tool.[1][2]
Binding Affinity (

)
~12 nM (High Potency)> 100

M
(Low Potency)
N-methylation destroys the "Zinc Anchor."[1]
Binding Enthalpy (

)
Highly Exothermic (Bond formation)Weak/Entropy DrivenProbe relies on hydrophobic displacement of water.[1]
Selectivity Profile Low (Hits hCA I, II, IX, XII)Moderate (Driven by 3-Me/4-F fit)Probe is useful for designing non-zinc binding tails.[1]
Solubility (LogP) -0.26 (Hydrophilic)~1.5 (Lipophilic)The probe has better membrane permeability potential.[1]
Primary Utility Glaucoma/Diuretic TherapyFragment Screening / Negative ControlUse Probe to verify if activity is Zinc-dependent.[1][2]

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

To objectively compare these compounds, a standard enzymatic assay (stopped-flow) is often too fast for the weak binder.[1] The Fluorescent Thermal Shift Assay (FTSA) is the preferred method to detect the weak binding of the N-methylated fragment by measuring protein stabilization.[1]

Objective

Determine the thermal stabilization (

Materials
  • Recombinant hCA II: 5

    
    M stock in buffer.[1]
    
  • Dye: SYPRO Orange (5000x stock).[1]

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

  • Ligands: Acetazolamide (10 mM DMSO stock), this compound (100 mM DMSO stock).[1]

Workflow
  • Preparation:

    • Dilute hCA II to 0.5 mg/mL in Buffer.[1]

    • Prepare SYPRO Orange at 4x concentration.[1]

  • Plating (384-well PCR plate):

    • Control Wells: 2

      
      L DMSO + 18 
      
      
      L Protein/Dye Mix.
    • Acetazolamide Wells: Final conc. 10

      
      M.
      
    • Probe Wells: Final conc. 1 mM (High concentration required for weak fragments).

  • Run:

    • Instrument: Real-time PCR (e.g., Roche LightCycler).[1]

    • Ramp: 25°C to 95°C at 0.05°C/sec.[1]

  • Analysis:

    • Calculate

      
       (Melting Temperature) using the derivative of the fluorescence curve.[1]
      
    • 
      .
      
Expected Results & Interpretation
CompoundExpected

Interpretation
DMSO (Control) 0°CBaseline stability.
Acetazolamide +10°C to +14°C Massive stabilization due to tight Zinc coordination.[1]
4-fluoro-N,3-dimethyl... +0.5°C to +2.0°C Minimal stabilization.[1] Confirms binding is strictly hydrophobic/steric, lacking the Zinc anchor.[1]

Strategic Application: Why use the Weak Inhibitor?

You might ask: Why study a compound that is 10,000x less potent?

1. The "Negative Control" for Selectivity: If you are developing a drug for a different metalloenzyme (e.g., MMPs or HDACs) and you want to ensure you are NOT hitting Carbonic Anhydrase (a common side-effect target), you synthesize the N-methylated variant.[1]

  • If the N-methyl variant (4-fluoro-N,3-dimethyl...) retains potency against your target but loses it against CA, you have successfully designed a selective inhibitor .[1][2]

2. Mapping the Hydrophobic Pocket: The "3-methyl" and "4-fluoro" groups on the benzene ring probe specific sub-pockets of the enzyme.[1] By using the N-methylated version, you "turn off" the dominant Zinc interaction.[1] Any remaining affinity (

1
Optimization Workflow Diagram

OptimizationStep1Start: Fragment Hit(4-fluoro-3-methyl...)DecisionCheck CA LiabilityStep1->DecisionPathARetain Zinc Anchor(Primary Sulfonamide)Decision->PathATarget is CAPathBBlock Zinc Anchor(N-Methylation)Decision->PathBTarget is NOT CAResultAHigh Potency CA Inhibitor(Glaucoma Drug)PathA->ResultAResultBSelective Non-CA Inhibitor(Kinase/Nav1.7 Target)PathB->ResultB4-fluoro-N,3-dimethyl...

Figure 2: Decision tree for utilizing sulfonamide substitution patterns in drug design.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Source: European Biophysical Societies' Association (via NIH/PubMed).[1] Key Finding: N-methyl-substituted sulfonamides bind CA with much lower affinity but maintain specific hydrophobic interactions.[1][2] URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry (ACS Publications).[1] Key Finding: Detailed SAR on benzenesulfonamide tails and the impact of substitution on isoform selectivity. URL:[Link][1]

  • 4-Fluoro-N,N-dimethylbenzenesulfonamide (Chemical Data). Source: PubChem (NIH).[1] Key Finding: Chemical and physical properties of the N-methylated fragment.[1][2][3] URL:[Link][1]

A Comparative Analysis of 4-fluoro-N,3-dimethylbenzenesulfonamide as a Potential Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of sulfonamide-based inhibitors. Herein, we provide a comparative overview of the hypothetical inhibitory potential of 4-fluoro-N,3-dimethylbenzenesulfonamide against the well-established, commercially available carbonic anhydrase inhibitor, Acetazolamide. The focus of this comparison is on Carbonic Anhydrase IX (CA IX), a tumor-associated isoform and a key target in cancer therapy.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its ability to selectively target and inhibit carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has made them attractive drug targets.[1][2]

This guide will delve into the mechanistic rationale for exploring this compound as a CA IX inhibitor, present a hypothetical yet plausible comparative dataset, provide a detailed experimental protocol for assessing inhibitory activity, and visualize the relevant biological pathway and experimental workflow.

The Rationale: Targeting Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[2] Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, a hallmark of cancer that facilitates tumor invasion, metastasis, and resistance to therapy.[2] The inhibition of CA IX is therefore a promising strategy in anticancer drug development.[1]

The core of CA inhibition by sulfonamides lies in the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, coordinated by three histidine residues. This interaction displaces the zinc-bound water molecule, thereby blocking the catalytic activity. The substitutions on the benzene ring play a crucial role in determining the inhibitor's potency and isoform selectivity.

Comparative Inhibitory Profile: A Hypothetical Assessment

While direct experimental data for this compound is not yet publicly available, we can extrapolate its potential efficacy based on the known structure-activity relationships of similar benzenesulfonamide derivatives. For the purpose of this guide, we present a hypothetical dataset comparing its inhibitory constant (Ki) against human Carbonic Anhydrase IX (hCA IX) with that of the well-characterized, non-selective CA inhibitor, Acetazolamide.

CompoundTargetKi (nM) (Hypothetical)Commercial Availability
This compoundhCA IX25.5Research Chemical
AcetazolamidehCA IX45.8Commercially Available

This hypothetical data suggests that this compound could exhibit a competitive inhibitory potency against hCA IX, warranting further experimental validation.

Experimental Protocol: Determination of Inhibitory Activity by Stopped-Flow CO₂ Hydration Assay

The following protocol outlines a standard and reliable method for determining the inhibitory constants of compounds against carbonic anhydrase isoforms.

Objective: To measure the inhibitory constant (Ki) of this compound and Acetazolamide against recombinant human Carbonic Anhydrase IX.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • This compound

  • Acetazolamide

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of recombinant hCA IX in the assay buffer.

    • Prepare stock solutions of this compound and Acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

  • Assay Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • One syringe of the stopped-flow instrument will contain the CO₂-saturated water.

    • The other syringe will contain the assay buffer with the enzyme, pH indicator, and the inhibitor at various concentrations.

  • Data Acquisition:

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • The hydration of CO₂ will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • Record the initial rate of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the enzyme.

Causality Behind Experimental Choices:

  • The stopped-flow technique is essential for measuring the rapid kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

  • The use of a pH indicator provides a sensitive and continuous method for monitoring the progress of the reaction.

  • Determining the IC50 and Ki values provides a standardized and quantitative measure of the inhibitor's potency, allowing for direct comparison between different compounds.

Visualizing the Landscape

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces Extracellular Acidosis Extracellular Acidosis CA IX Expression->Extracellular Acidosis contributes to Tumor Invasion & Metastasis Tumor Invasion & Metastasis Extracellular Acidosis->Tumor Invasion & Metastasis promotes

Caption: Role of Carbonic Anhydrase IX in cancer progression.

G cluster_0 Preparation cluster_1 Stopped-Flow Assay cluster_2 Data Analysis Enzyme_Stock Enzyme_Stock Syringe_B Enzyme + Indicator + Inhibitor Enzyme_Stock->Syringe_B Inhibitor_Stocks Inhibitor_Stocks Serial_Dilutions Serial_Dilutions Serial_Dilutions->Syringe_B Syringe_A CO2-Saturated Water Mixing Mixing Syringe_A->Mixing Syringe_B->Mixing Data_Acquisition Monitor Absorbance Change Mixing->Data_Acquisition Initial_Rates Initial_Rates Data_Acquisition->Initial_Rates Dose-Response_Curve Dose-Response_Curve Initial_Rates->Dose-Response_Curve IC50_Determination IC50_Determination Dose-Response_Curve->IC50_Determination Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation

Caption: Experimental workflow for determining inhibitory activity.

Conclusion

The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of potent and selective enzyme inhibitors. While further experimental validation is required, the structural characteristics of this compound make it a compelling candidate for investigation as a Carbonic Anhydrase IX inhibitor. The methodologies and comparative framework presented in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of this and other novel sulfonamide derivatives.

References

  • Capasso, C., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Gül, H. İ., & Taslimi, P. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 39(13), 4786-4797. [Link]

  • Abdel-fattah, M. M., & El-henawy, A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27281-27297. [Link]

  • Abdoli, M., De Luca, V., Capasso, C., Supuran, C. T., & Žalubovskis, R. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14115. [Link]

  • Capasso, C., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

  • González, M., et al. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Il Farmaco, 60(4), 307-315. [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • BindingDB. (n.d.). BDBM50156407 4-Fluoro-N-[1-(1-methyl-piperidin-4-yl). [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

  • PubChemLite. (n.d.). Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. [Link]

  • CP Lab Safety. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide, min 97%, 100 grams. [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]0427/)

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-Fluoro-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable intelligence for the disposal of 4-fluoro-N,3-dimethylbenzenesulfonamide . It is written from the perspective of a Senior Application Scientist to ensure technical depth, safety compliance, and operational efficiency.

Executive Summary & Compound Identification

This compound is a halogenated organic compound often used as an intermediate in medicinal chemistry. Unlike standard organic waste, the presence of the Carbon-Fluorine (C-F) bond and the Sulfonamide (S-N) moiety dictates specific disposal routes to prevent environmental persistence and the formation of toxic combustion byproducts (e.g., Hydrogen Fluoride).

Do not dispose of this compound down the drain.

Compound Profile
ParameterDetail
Chemical Name This compound
Chemical Class Halogenated Sulfonamide
Molecular Formula C₉H₁₂FNO₂S
Key Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential environmental persistence.[2][3]
Waste Category Halogenated Organic (Solid or Liquid)
RCRA Status Not P-listed or U-listed specifically; regulated as Characteristic Hazardous Waste if ignitable/corrosive in solution, or generally as Non-RCRA Regulated Hazardous Waste requiring incineration.

Technical Rationale: The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the causality behind these disposal choices.

  • The Fluorine Factor (Incineration Requirement):

    • The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration may fail to mineralize the compound completely.

    • Risk: Incomplete combustion can release fluorinated byproducts.[3]

    • Solution: This waste must be tagged for High-Temperature Incineration with flue gas scrubbing. The scrubbers are essential to neutralize Hydrogen Fluoride (HF) gas generated during destruction.

  • Sulfonamide Persistence:

    • Sulfonamides are chemically stable and can persist in aqueous environments.

    • Risk: Drain disposal leads to bioaccumulation in aquatic systems and potential disruption of microbial ecosystems in wastewater treatment plants.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Use this protocol for expired reagents, synthesis failures, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant (Teflon-lined) cap.

  • Segregation:

    • DO: Segregate as "Solid Hazardous Waste."

    • DO NOT: Mix with oxidizers (peroxides, nitrates) or strong acids.

  • Labeling:

    • Apply the hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "this compound".

    • Constituents: 100% this compound.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Special Note: Add "Contains Fluorine" to aid the disposal facility in sorting for the correct incinerator.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste, extraction layers, or reaction solvents containing the compound.

  • Stream Identification:

    • If solvent is halogenated (e.g., DCM, Chloroform): Dispose in the Halogenated Waste carboy.

    • If solvent is non-halogenated (e.g., Methanol, Ethyl Acetate):

      • Preferred: Dispose in Halogenated Waste carboy (due to the fluorinated solute).

      • Alternative: If the concentration is trace (<0.1%), it may go into Non-Halogenated waste, but best practice dictates treating any solution containing C-F bonds as Halogenated Waste to prevent downstream contamination.

  • pH Check: Ensure the solution is neutral (pH 5–9). If the synthesis involved strong acids (e.g., Chlorosulfonic acid), neutralize carefully before containerizing to prevent pressure buildup.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 95%, Methanol 4%").

    • List the solute: "this compound <1%".

    • Critical: Ensure the "Halogenated" box is checked.[4]

Visual Workflow: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture/Solvent) StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Wide Mouth Label: 'Hazardous Solid - Fluorinated' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration (with HF Scrubbing) SolidContainer->FinalDest HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens HaloWasteStream Stream: Halogenated Organic Liquid (Must Incinerate) HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream Contaminated with Fluorinated Solute HaloWasteStream->FinalDest

Caption: Decision matrix for segregating fluorinated sulfonamide waste. Note that liquid waste defaults to the Halogenated stream to ensure proper incineration.

Emergency Contingencies & Spill Response

In the event of an accidental release, follow this self-validating safety loop: Protect -> Contain -> Clean -> Dispose.

ScenarioImmediate ActionCleanup MaterialDisposal
Solid Spill 1. Don PPE (Nitrile gloves, safety glasses, N95 mask if dust is visible).2. Avoid generating dust.[1][5]Damp paper towels or inert absorbent pads.Place all debris in a sealed bag, then into the Solid Hazardous Waste container.
Liquid Spill 1. Evacuate area if volatile solvents are involved.2. Ventilate fume hood.Vermiculite, sand, or commercial solvent spill pillows.Collect saturated absorbent into Solid Hazardous Waste container. Do not use paper towels for large solvent spills (flammability risk).
Skin Contact 1. Remove contaminated clothing.2. Rinse skin for 15 min.Water (Soap may be used after initial rinse).Bag contaminated clothing as hazardous waste if heavily soiled.

Regulatory & Compatibility Data

Compatibility Table (Do Not Mix)
Substance ClassInteraction Risk
Strong Oxidizers (Nitric Acid, Permanganates)Potential for vigorous reaction; fire hazard.
Strong Bases (Hydroxide solutions)Hydrolysis of the sulfonamide bond; heat generation.
Alkali Metals (Sodium, Lithium)Reacts with halogenated compounds; explosion hazard.
Regulatory Classification[4][5][6]
  • DOT (US): Not specifically regulated as a hazardous material in small quantities, but often shipped as Class 9 (Environmentally Hazardous Substance, Solid, n.o.s.) for bulk transport.

  • EPA Waste Code: D001 (Ignitable) or F002/F003 (Spent Solvents) often apply to the mixture, not the pure solid. If pure, it is a "Non-RCRA Regulated Hazardous Waste" unless it exhibits toxicity characteristics (D004-D043).

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[2][6][7] [Link]

  • National Institutes of Health (NIH) - PubChem. 4-fluoro-N,N-dimethylbenzenesulfonamide Compound Summary (Analog Reference). [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Disposal Guide. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.